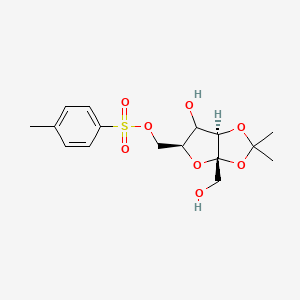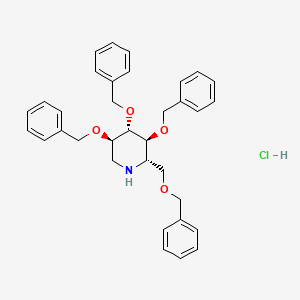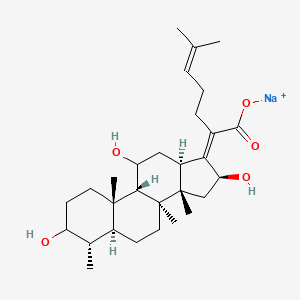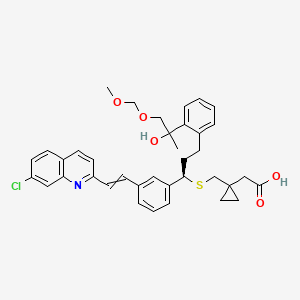
2-(Hydroxymethyl)pyrrolidine-3,4-diol
説明
Synthesis Analysis
The asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives has been achieved through divergent routes starting from trans-4-hydroxy-L-proline. The regio- and stereoselective introduction of amino and hydroxyl groups were accomplished using strategies like tethered aminohydroxylation or epoxide-opening reactions. These derivatives have shown moderate inhibitory activities against beta-galactosidase, indicating their potential as glycosidase inhibitors (Curtis et al., 2007).
Molecular Structure Analysis
The crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine, was determined through X-ray diffraction analysis. This study provided insights into the compound's stereochemistry and intermolecular hydrogen bonding, contributing to the understanding of the molecular structure and interactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives (Fu et al., 2006).
Chemical Reactions and Properties
The compound's chemical reactivity has been explored through various synthetic routes, including the efficient synthesis of 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines. These methodologies rely on intramolecular reactions such as inverse electron demand Diels-Alder reactions starting from triazines. The versatility in the chemical reactions of this compound derivatives opens up numerous possibilities for their functionalization and application in different chemical contexts (Hajbi et al., 2010).
科学的研究の応用
Glycosidase Inhibition: Derivatives of 2-(Hydroxymethyl)pyrrolidine-3,4-diol have been synthesized and found to be effective inhibitors of glycosidases, with specific compounds showing good and selective inhibition of alpha-mannosidase (Popowycz et al., 2004).
Anticancer Activity: Novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines. These compounds exhibit specific but moderate activity as inhibitors towards alpha-mannosidase from Jack beans (Steimer et al., 2014).
Magnetic and Optical Properties: A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered, employing 2-(hydroxymethyl)pyrrolidine in their synthesis. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence (Alexandropoulos et al., 2011).
Enzyme Inhibitors and Antituberculosis Properties: Chemo-enzymatic synthesis of 2-aminomethyl derivatives of this compound has led to novel compounds with varied inhibitory profiles against glycosidases, disaccharidases, and Mycobacterium tuberculosis (Concia et al., 2013).
Inhibition of Human Tumor Cells: Functionalized pyrrolidine-3,4-diol derivatives, after specific derivatization, have shown potential in inhibiting the growth of human glioblastoma and melanoma cells, displaying selectivity towards tumor cells as compared to normal cells (Fiaux et al., 2005).
α-Glycosidase Inhibition: A total synthesis approach of 1,4-dideoxy-1,4-imino-l-arabinitol, a potent α-glycosidase inhibitor, was accomplished, highlighting its potential application as a glycosidase inhibitor (da Silva et al., 2017).
作用機序
Target of Action
The primary target of 2-(Hydroxymethyl)pyrrolidine-3,4-diol is the enzyme Purine nucleoside phosphorylase . This enzyme plays a crucial role in the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules .
Mode of Action
this compound interacts with its target, Purine nucleoside phosphorylase, and catalyzes the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules . This results in the formation of the corresponding free purine bases and pentose-1-phosphate .
Biochemical Pathways
The biochemical pathway affected by this compound involves the breakdown of beta- (deoxy)ribonucleoside molecules. The compound cleaves guanosine, inosine, 2’-deoxyguanosine, and 2’-deoxyinosine . The downstream effects of this pathway include the formation of free purine bases and pentose-1-phosphate .
Pharmacokinetics
The compound’s interaction with purine nucleoside phosphorylase suggests that it may be absorbed and metabolized in the body to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action involve the breakdown of beta- (deoxy)ribonucleoside molecules and the formation of free purine bases and pentose-1-phosphate . This can influence various biological processes that rely on these molecules.
特性
IUPAC Name |
2-(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBIHBLFRADNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105990-41-8 | |
| Record name | 1,4-Dideoxy-1,4-imino-D-ribitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

